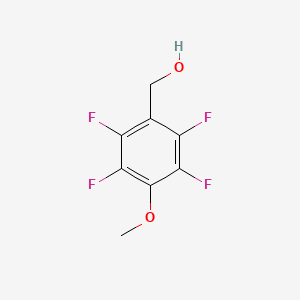

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGXOUIWJIPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474837 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-79-2 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Within this context, fluorinated benzyl alcohols serve as versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[2][3]

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol, the subject of this technical guide, is a highly functionalized aromatic alcohol. Its unique electronic properties, stemming from the electron-withdrawing nature of the four fluorine atoms on the benzene ring and the electron-donating methoxy group, make it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.[2][4] This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its characterization.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This strategy leverages a nucleophilic aromatic substitution (SNAr) reaction followed by a selective reduction. The rationale behind this approach is to first introduce the methoxy group onto a readily available, highly fluorinated aromatic precursor and then to reduce the aldehyde functionality to the desired benzyl alcohol.

Logical Framework for the Synthetic Pathway

Sources

physicochemical properties of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 35175-79-2). As a highly functionalized fluorinated aromatic alcohol, this compound serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1] The strategic placement of four electron-withdrawing fluorine atoms and a methoxy group on the benzene ring imparts unique reactivity and stability, making a thorough understanding of its properties essential for its effective application.[1] This document collates available data and presents detailed, field-proven experimental protocols for the characterization of its identity, purity, and core physicochemical parameters. The guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced fluorinated intermediates.

Chemical Identity and Structural Elucidation

Accurate identification is the foundation of all subsequent research and development. This section outlines the fundamental identifiers for this compound.

1.1. Nomenclature and Key Identifiers

-

IUPAC Name : (2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol

-

CAS Registry Number : 35175-79-2[1]

-

Molecular Formula : C₈H₆F₄O₂[1]

-

Synonyms : While this specific isomer is precisely defined, it is crucial to distinguish it from its well-known structural isomer, 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol (CAS No. 83282-91-1), which is a key intermediate in the synthesis of pyrethroid insecticides like Metofluthrin.[2][3]

1.2. Molecular Structure and Core Properties

The molecule's structure is central to its chemical behavior. The tetrafluorinated ring creates a highly electron-deficient aromatic system, influencing the acidity of the benzylic alcohol and the reactivity of the methoxy group.

Caption: Chemical structure and key identifiers.

Physicochemical Data Summary

A quantitative understanding of the compound's properties is critical for designing reaction conditions, purification strategies, and formulation protocols.

| Property | Value / Predicted Behavior | Experimental Protocol |

| Molecular Weight | 228.13 g/mol [1] | Section 3.3 (Mass Spectrometry) |

| Physical Form | Liquid at ambient temperature | Visual Inspection |

| Melting Point | Data not available; expected to be low | Section 4.1 (DSC) |

| Boiling Point | Data not available; predicted to be >200°C | Section 4.2 (Ebulliometry) |

| Solubility | Expected to be soluble in polar organic solvents (e.g., MeOH, THF, Acetone); low aqueous solubility. | Section 4.3 (Shake-Flask Method) |

| pKa | Data not available; expected to be more acidic than benzyl alcohol (~15.4) due to inductive effects of fluorine atoms. | Section 4.4 (Potentiometric Titration) |

| Storage | Recommended storage at 2-8°C | N/A |

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the material. While public spectral data for this specific CAS number is limited, the expected spectral characteristics can be reliably predicted based on its structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen, carbon, and fluorine nuclei.

-

¹H NMR : The proton spectrum is expected to be relatively simple. Key predicted signals include:

-

A singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm.

-

A singlet or doublet for the benzylic methylene (-CH₂OH) protons around 4.6-4.8 ppm.

-

A broad singlet for the hydroxyl (-OH) proton, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR : The carbon spectrum will reflect the symmetry of the molecule. Expected signals:

-

A peak for the methoxy carbon (~55-60 ppm).

-

A peak for the benzylic carbon (~60-65 ppm).

-

Four distinct signals for the aromatic carbons, exhibiting C-F coupling. The carbon attached to the methoxy group and the carbon attached to the CH₂OH group will appear as distinct signals from the two carbons bearing only fluorine.

-

-

¹⁹F NMR : This is a powerful tool for fluorinated compounds. A single signal is expected due to the chemical equivalence of the four fluorine atoms on the symmetrically substituted ring.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

-

O-H Stretch : A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

-

C-H Stretch : Aromatic C-H stretching is absent. Aliphatic C-H stretching from the methoxy and methylene groups will appear just below 3000 cm⁻¹.[4]

-

Aromatic C=C Stretch : Bands in the 1450-1600 cm⁻¹ region are indicative of the tetrafluorobenzene ring.

-

C-O Stretch : A strong band for the alcohol C-O bond is expected around 1050-1150 cm⁻¹ and for the aryl ether C-O bond around 1250 cm⁻¹.

-

C-F Stretch : Strong, characteristic absorptions for the C-F bonds are expected in the 1100-1300 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. Under Electron Ionization (EI), the following is expected:

-

Molecular Ion (M⁺) : A peak at m/z = 228, corresponding to the molecular weight.

-

Key Fragments :

-

m/z 211 : Loss of a hydroxyl radical (•OH).

-

m/z 197 : Loss of a methoxy radical (•OCH₃).

-

m/z 199 : Loss of a formyl radical (•CHO) from rearrangement.

-

The fragmentation pattern provides a unique fingerprint for identity confirmation.

-

Experimental Protocols for Property Determination

This section provides validated, step-by-step methodologies for characterizing this compound, emphasizing the causality behind procedural choices.

4.1. Identity and Purity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard technique for the analysis of volatile, thermally stable compounds. It provides both purity assessment (GC) and identity confirmation (MS).

Caption: A typical GC-MS workflow for quality control.

Methodology:

-

Preparation : Prepare a 1 mg/mL stock solution of the alcohol in a high-purity solvent like ethyl acetate. Create serial dilutions for calibration if quantitative analysis is required.

-

Causality: Ethyl acetate is chosen for its volatility and ability to dissolve the analyte without reacting with it.

-

-

GC System :

-

Injector : 250°C, Split ratio 50:1. A high split ratio prevents column overloading.

-

Column : A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating aromatic compounds.

-

Oven Program : Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. This gradient ensures good separation from any potential impurities.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

-

MS System :

-

Ion Source : Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library data.

-

Mass Analyzer : Scan range of m/z 40-450.

-

-

Data Analysis :

-

Purity : Calculate the area percentage of the main peak in the Total Ion Chromatogram (TIC). Purity should typically be >97%.

-

Identity : Compare the acquired mass spectrum of the main peak with the predicted fragmentation pattern (M⁺ at m/z 228).

-

4.2. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This OECD-standard method provides a reliable measure of a compound's solubility in water, a critical parameter for drug development and environmental assessment.

-

Setup : Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed flask.

-

Causality: Using an excess ensures that a saturated solution is formed.

-

-

Equilibration : Agitate the flask at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation : Allow the mixture to stand, or centrifuge, to separate the undissolved solute from the aqueous phase.

-

Quantification : Carefully extract a known volume of the clear aqueous supernatant. Analyze the concentration of the dissolved alcohol using a calibrated analytical technique such as HPLC-UV or GC-MS.

-

Calculation : The determined concentration represents the aqueous solubility at the specified temperature.

Applications and Reactivity Insights

This compound is a valuable synthetic intermediate. Its utility stems from the unique electronic properties conferred by its substituents.

-

Pharmaceutical and Agrochemical Synthesis : It acts as a scaffold or building block for introducing the tetrafluoromethoxy-phenyl moiety into larger, more complex molecules. This group can enhance metabolic stability, improve binding affinity, and modify lipophilicity.[1]

-

Reactivity of the Benzyl Alcohol : The hydroxyl group can undergo standard alcohol reactions, such as oxidation to the corresponding aldehyde, esterification, or conversion to a leaving group (e.g., benzyl halide) for subsequent nucleophilic substitution reactions. The electron-withdrawing nature of the fluorinated ring can influence the rates of these reactions compared to non-fluorinated analogues.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical intermediate.

-

Safety : While specific toxicology data for this compound is not widely available, it should be handled with standard laboratory precautions. Assume it is harmful if swallowed, in contact with skin, or if inhaled, and causes eye irritation, similar to related fluorinated benzyl alcohols.[5][6] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Handling : Avoid contact with strong oxidizing agents.

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.

References

- High-Purity 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol: Synthesis, Applications, and Properties. (n.d.). Google Cloud.

- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap. (n.d.). patsnap.com.

- 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). CymitQuimica.

- 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | 83282-91-1. (2025). ChemicalBook.

- 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (unlabeled) 100 µg/mL in acetonitrile. (n.d.). Cambridge Isotope Laboratories.

- This compound - Best Quality Supplier. (n.d.). Generic Manufacturer.

- This compound | 35175-79-2. (n.d.). Sigma-Aldrich.

- 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029. (n.d.). PubChem.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

Sources

Navigating the Spectral Nuances of 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol. As a Senior Application Scientist, this document moves beyond a simple data repository to offer insights into the structural elucidation of this highly fluorinated aromatic compound, emphasizing the causality behind spectral observations and providing a framework for robust experimental protocol.

Introduction: The Structural Significance of this compound

This compound, with the chemical structure C₈H₆F₄O₂, is a unique molecule whose utility in various chemical syntheses, particularly as a building block in pharmaceuticals and advanced materials, necessitates a thorough understanding of its spectroscopic properties.[1][2] The presence of a tetrafluorinated benzene ring in conjunction with a methoxy and a hydroxymethyl group creates a distinct electronic environment, leading to characteristic NMR spectral features.

A critical point of clarification is the distinction between This compound (CAS 35175-79-2) and its isomer, 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol (CAS 83282-91-1) . The former possesses a methoxy group (-OCH₃) directly attached to the aromatic ring, while the latter has a methoxymethyl group (-CH₂OCH₃). This seemingly subtle difference profoundly impacts the NMR spectra and underscores the importance of precise structural assignment. This guide focuses exclusively on the methoxy-substituted compound.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following protocol outlines a validated methodology for the analysis of this compound.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its relatively simple residual solvent signal. For studies involving hydroxyl proton exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.

-

Concentration: A concentration of 10-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve an adequate signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly beneficial for resolving complex coupling patterns in fluorinated compounds.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12 ppm is appropriate.

-

Number of Scans: 16-64 scans are generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper T1 relaxation.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Workflow for NMR Data Acquisition and Processing

Caption: A streamlined workflow for acquiring and analyzing NMR data.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct signals.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- | ~4.8 | Triplet | 2H | ~1.5 |

| -OCH₃ | ~4.0 | Singlet | 3H | - |

| -OH | Variable | Singlet (broad) | 1H | - |

Rationale and Interpretation:

-

Methylene Protons (-CH₂-): The protons of the methylene group are coupled to the adjacent fluorine atoms on the aromatic ring (at positions 3 and 5). This results in a triplet multiplicity due to the ⁴J(H,F) coupling. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. The presence of four electron-withdrawing fluorine atoms on the ring further influences this chemical shift.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift around 4.0 ppm is characteristic of a methoxy group attached to an aromatic ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The tetrafluorinated benzene ring exhibits complex splitting patterns due to carbon-fluorine coupling.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C4 (C-OCH₃) | ~140 | Triplet of triplets | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20 |

| C2, C6 (C-F) | ~145 | Doublet of triplets | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20, ³J(C,F) ≈ 3-5 |

| C3, C5 (C-F) | ~143 | Doublet of triplets | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20, ³J(C,F) ≈ 3-5 |

| C1 (C-CH₂OH) | ~115 | Triplet | ²J(C,F) ≈ 20-25 |

| -CH₂OH | ~56 | Triplet | ³J(C,F) ≈ 4-6 |

| -OCH₃ | ~62 | Singlet | - |

Rationale and Interpretation:

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and methoxy groups. The carbons directly bonded to fluorine (C2, C3, C5, C6) exhibit large one-bond coupling constants (¹J(C,F)), typically in the range of 240-250 Hz. These signals are further split by smaller two- and three-bond couplings to other fluorine atoms, resulting in complex multiplets (often appearing as doublet of triplets). The carbon attached to the methoxy group (C4) and the carbon bearing the hydroxymethyl group (C1) also show coupling to the adjacent fluorine atoms.

-

Methylene Carbon (-CH₂OH): The chemical shift of the methylene carbon is in the expected region for a carbon attached to an oxygen atom. It appears as a triplet due to three-bond coupling with the fluorine atoms at positions 3 and 5 (³J(C,F)).

-

Methoxy Carbon (-OCH₃): The methoxy carbon appears as a singlet at a characteristic downfield position of approximately 62 ppm.

Key NMR Correlations in this compound

Caption: Diagram illustrating key one-bond and through-space coupling interactions.

Trustworthiness and Self-Validating Systems

The interpretation of the NMR spectra of this compound is a self-validating process. The consistency between the ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment.

-

¹H-¹³C Correlation: 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively correlate the proton signals with their directly attached carbon atoms and to confirm long-range couplings. For instance, an HMBC experiment would show a correlation between the methoxy protons and the C4 carbon, and between the methylene protons and the C1, C2, and C6 carbons.

-

Fluorine Coupling: The observed multiplicities and coupling constants in both the ¹H and ¹³C spectra are characteristic of polyfluorinated aromatic systems and provide a strong validation of the substitution pattern.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for an unambiguous structural elucidation. This guide provides the foundational knowledge and experimental framework for researchers and scientists working with this and structurally related fluorinated compounds, enabling confident characterization and facilitating its application in drug development and materials science.

References

-

PubChem. 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. [Link]

-

Best Quality Supplier. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol (C₉H₈F₄O₂), a compound of interest in synthetic and medicinal chemistry. As a fluorinated aromatic molecule, its characterization presents unique opportunities and challenges. This document outlines the strategic selection of ionization techniques and mass analyzers, provides a detailed, validated workflow for sample analysis, and presents a predictive fragmentation pathway to aid in structural confirmation and identification. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust analytical methodologies for novel fluorinated compounds.

Introduction and Strategic Overview

This compound is a structurally distinct small molecule featuring a heavily fluorinated aromatic ring, a methoxy ether linkage, and a primary alcohol. This combination of functional groups necessitates a thoughtful approach to mass spectrometry (MS) analysis. The high degree of fluorination can significantly influence ionization efficiency and fragmentation behavior.[1][2] Furthermore, this compound has been identified as a metabolite of pyrethroid pesticides, making its accurate detection an important factor in human exposure studies.[3]

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such novel compounds.[4][5] High-resolution accurate mass (HRAM) measurements, in particular, are critical for determining the elemental composition with high confidence, a foundational step in structural characterization.[6][7][8] This guide will focus on leveraging liquid chromatography-mass spectrometry (LC-MS) techniques, which are ideally suited for the analysis of polar to semi-polar small molecules like the target analyte.[5][9]

Physicochemical Properties & Ionization Strategy

The molecular structure of this compound (Molecular Weight: 224.15 g/mol ) dictates the optimal analytical strategy.[10] The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups provides sites for protonation, making Electrospray Ionization (ESI) in positive ion mode a logical first choice. ESI is a soft ionization technique ideal for generating intact protonated molecules, [M+H]⁺, from polar or semi-polar analytes.[9][11]

While Atmospheric Pressure Chemical Ionization (APCI) could also be considered, especially for less polar compounds, ESI is generally preferred for molecules with heteroatoms capable of accepting a proton.[9] Electron Ionization (EI), common in GC-MS, is a hard ionization technique that would likely cause extensive fragmentation, potentially preventing the observation of a clear molecular ion, which is crucial for initial characterization.[12]

For instrumentation, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended.[6][13] These platforms provide the sub-5 ppm mass accuracy required to unambiguously confirm the elemental formula of the analyte and its fragments.[7][14]

Validated Experimental Protocol

This protocol provides a robust starting point for the analysis. Method optimization is encouraged to account for specific instrument sensitivities and chromatographic conditions.

3.1. Reagents and Materials

-

This compound (Purity ≥97%)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade, ~99%)

3.2. Sample Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound. Dissolve in 10.0 mL of acetonitrile in a volumetric flask. This serves as the primary stock solution.

-

Working Solution (1 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

-

Final Sample for Injection: Transfer an aliquot of the 1 µg/mL working solution to an autosampler vial. Add formic acid to a final concentration of 0.1% to promote protonation ([M+H]⁺) in the ESI source.

3.3. LC-MS Instrumentation and Parameters

The following parameters are suggested for a standard Q-TOF or Orbitrap instrument coupled with a UHPLC system.

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecule separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the analyte efficiently. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte. |

| Ionization Mode | ESI Positive | To generate the protonated molecular ion [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Source Temp. | 120 °C | A moderate temperature to aid desolvation without thermal degradation. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |

| Mass Range | 50 - 500 m/z | Covers the expected mass of the parent ion and its fragments. |

| Acquisition Mode | Full Scan (MS¹) and Targeted MS/MS | MS¹ for accurate mass of the parent ion; MS/MS to generate fragments. |

| Collision Energy | Ramped 10-40 eV | A range of energies ensures the capture of both low- and high-energy fragments. |

| Calibration | External/Internal (Lock Mass) | Essential for achieving high mass accuracy.[7] |

Data Interpretation: Predicted Mass Spectrum and Fragmentation

4.1. Expected Molecular Ion

The primary ion expected in the full scan (MS¹) spectrum is the protonated molecule, [M+H]⁺.

| Ion Species | Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | [C₉H₉F₄O₂]⁺ | 225.0533 |

Confirmation of this m/z value within 5 ppm mass accuracy provides strong evidence for the compound's elemental composition.[13]

4.2. Predictive Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 225.0533 will induce fragmentation, providing a structural fingerprint of the molecule.[15] The most probable fragmentation pathways involve the neutral loss of stable small molecules from the benzyl alcohol and methoxy moieties.

The primary fragmentation event is predicted to be the loss of water (H₂O) from the protonated benzyl alcohol group. This is a very common pathway for alcohols, leading to the formation of a stable, resonance-stabilized benzylic carbocation.[16] A subsequent fragmentation would likely involve the loss of formaldehyde (CH₂O) from the methoxy group, a known fragmentation route for methoxy-substituted aromatics.

Caption: Predicted ESI+ fragmentation pathway for this compound.

4.3. Summary of Expected Fragment Ions

| Proposed Fragment | Formula | Calculated m/z | Neutral Loss | Notes |

| [M+H - H₂O]⁺ | [C₉H₇F₄O]⁺ | 207.0428 | H₂O | Loss of water from the protonated alcohol. Expected to be a major fragment. |

| [M+H - H₂O - CH₂O]⁺ | [C₈H₅F₄]⁺ | 177.0322 | CH₂O | Subsequent loss of formaldehyde from the methoxy group. |

Conclusion and Best Practices

This guide provides a scientifically grounded methodology for the mass spectrometric analysis of this compound. The successful characterization hinges on three key pillars:

-

Strategic Ionization: Employing ESI in positive ion mode to generate a high-quality, intact protonated molecular ion.

-

High-Resolution Analysis: Utilizing a Q-TOF or Orbitrap mass spectrometer to achieve the mass accuracy necessary for confident elemental composition assignment.

-

Systematic Fragmentation Analysis: Using controlled collision-induced dissociation (CID) in MS/MS experiments to produce structurally informative fragments, which can be matched against predicted pathways.

By following this structured approach, researchers can reliably confirm the identity and structure of this and other novel fluorinated molecules, ensuring data integrity and advancing their research and development objectives.

References

-

Mass Spectrometry Research and Education Center. (n.d.). Accurate Mass. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Journal of Chemical Education. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:83282-91-1 | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

-

NIH National Library of Medicine. (2018). Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes. Retrieved from [Link]

-

Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient Acceptorless Dehydrogenation of Secondary Alcohols to Ketones mediated by a PNN-Ru(II) Catalyst. Retrieved from [Link]

-

RSC Publishing. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

MassBank. (2008). Benzyl alcohols. Retrieved from [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. isotope.com [isotope.com]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Mass – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uab.edu [uab.edu]

- 10. 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. chem.libretexts.org [chem.libretexts.org]

solubility of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development and process chemistry.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 35175-79-2), a key fluorinated building block in modern medicinal chemistry. We will explore the theoretical principles governing its solubility based on its unique molecular structure, present a detailed, field-proven experimental protocol for accurate solubility determination, and discuss the expected solubility profile across a range of common organic solvents. This document is intended to serve as a practical resource for scientists engaged in formulation, process optimization, and synthetic route development.

Introduction: The Significance of this compound

This compound is a substituted aromatic alcohol with the molecular formula C₉H₈F₄O₂ and a molecular weight of 224.15 g/mol .[1] Its structure is characterized by a benzyl alcohol core, heavily substituted with four fluorine atoms on the aromatic ring and a methoxy group at the 4-position. This high degree of fluorination imparts unique physicochemical properties that are highly sought after in pharmaceutical design, including enhanced metabolic stability, increased binding affinity, and modified lipophilicity.

The solubility of this intermediate is a critical parameter that dictates its handling, reaction conditions, purification strategies, and potential formulation pathways.[2][4] A thorough understanding of its behavior in various solvent systems is not merely academic; it is essential for designing robust, scalable synthetic processes and for the early-stage assessment of its suitability for downstream applications.

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent, a principle often summarized as "like dissolves like."[5] The structure of this compound presents a fascinating case study due to its combination of polar and uniquely nonpolar (fluorous) characteristics.

-

Polar Moieties: The molecule contains two key polar functional groups:

-

Hydroxyl (-OH) group: This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, THF).[1]

-

Methoxy (-OCH₃) group: The ether oxygen can act as a hydrogen bond acceptor, further contributing to its affinity for polar solvents.[5][6]

-

-

Fluorinated Aromatic Ring: The tetrafluorinated phenyl ring is the dominant feature. Heavy fluorination creates a region that is not only hydrophobic but also lipophobic—a property known as "fluorous."[7] This is because the highly electronegative fluorine atoms create strong C-F bonds with low polarizability, leading to weak van der Waals interactions with both hydrocarbon and polar environments. The effect of fluorination on the adjacent hydroxyl group can also increase its hydrogen-bond donating acidity, potentially enhancing interactions with H-bond accepting solvents.[8]

Predicted Solubility Profile: Based on this structure, we can hypothesize:

-

High Solubility in polar aprotic solvents (like Acetone, Acetonitrile, THF) and polar protic solvents (like Ethanol, Methanol) that can engage in hydrogen bonding.

-

Limited Solubility in water, despite the polar groups, due to the large, hydrophobic/fluorous fluorinated ring.

-

Poor Solubility in nonpolar aliphatic solvents (e.g., Hexane) due to a mismatch in polarity.

-

Moderate Solubility in less polar aromatic or chlorinated solvents (e.g., Toluene, Dichloromethane) may be possible.

The following diagram illustrates the key molecular features influencing these interactions.

Caption: Molecular features and their corresponding intermolecular interactions.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

To quantitatively determine the solubility, the equilibrium shake-flask method is the gold standard, providing thermodynamically accurate data.[9][10] This protocol is designed to be a self-validating system for generating reliable and reproducible results.

Objective: To determine the equilibrium solubility (mg/mL) of this compound in a panel of organic solvents at 25 °C.

Materials & Equipment:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (±0.01 mg)

-

Thermostatically controlled orbital shaker (set to 25 °C)

-

Benchtop centrifuge with temperature control

-

Calibrated pipettes

-

Volumetric flasks

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram:

Caption: Workflow for equilibrium shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Stock Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Use this to prepare a series of calibration standards (e.g., 1-100 µg/mL).

-

Vial Preparation: To a tared 2 mL glass vial, add an excess amount of this compound (e.g., ~20-50 mg, enough to ensure solid remains after equilibration). Record the exact mass.

-

Solvent Addition: Add exactly 1.0 mL of the desired test solvent to the vial. Cap tightly.

-

Equilibration: Place the vials in the orbital shaker set to 25 °C. Shake at a moderate speed (e.g., 200 rpm) for 48 hours. The extended time ensures that true thermodynamic equilibrium is reached.[11]

-

Visual Inspection: After 48 hours, visually confirm that excess solid remains in each vial, indicating a saturated solution.

-

Phase Separation: Transfer the vials to a centrifuge maintained at 25 °C. Centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to pellet all undissolved solids.

-

Sampling: Without disturbing the solid pellet, carefully withdraw a known aliquot (e.g., 100 µL) from the clear supernatant.

-

Dilution: Immediately dilute the aliquot in a known volume of HPLC mobile phase (e.g., 100 µL into 900 µL for a 1:10 dilution) to prevent precipitation and bring the concentration within the calibration range.

-

Quantification: Inject the diluted sample onto the HPLC system. Determine the concentration of the diluted sample using the previously generated calibration curve.

-

Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Solubility Data and Interpretation

The following table presents a hypothetical but chemically reasoned summary of the expected solubility results for this compound, based on the theoretical principles discussed. This table should be populated with actual experimental data as generated by the protocol above.

| Solvent | Solvent Class | Predicted Solubility at 25 °C (mg/mL) |

| Acetone | Polar Aprotic | > 200 |

| Acetonitrile | Polar Aprotic | > 200 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 200 |

| Methanol | Polar Protic | > 150 |

| Ethanol | Polar Protic | > 150 |

| Dichloromethane (DCM) | Chlorinated | ~ 50-100 |

| Toluene | Aromatic | ~ 20-50 |

| Heptane | Nonpolar Aliphatic | < 1 |

Interpretation of Expected Results:

The data illustrates a clear trend where solubility is highest in polar organic solvents.

-

Polar Aprotic Solvents (Acetone, Acetonitrile, THF): These are excellent solvents for the compound. Their ability to accept hydrogen bonds from the alcohol's hydroxyl group, coupled with their overall polarity, effectively solvates the molecule.

-

Polar Protic Solvents (Methanol, Ethanol): These solvents are also highly effective. They can act as both hydrogen bond donors and acceptors, readily interacting with both the hydroxyl and methoxy groups of the solute.

-

Less Polar Solvents (DCM, Toluene): Solubility is significantly reduced. While some dipole-dipole interactions are possible with DCM, and pi-stacking with Toluene, these forces are less effective at overcoming the solute's crystal lattice energy compared to hydrogen bonding.

-

Nonpolar Solvents (Heptane): As predicted, the compound is virtually insoluble. The weak van der Waals forces of heptane cannot effectively solvate the polar regions of the molecule.

Safety & Handling

According to available safety data sheets, this compound is classified as an irritant.[10] It may cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound exhibits a solubility profile dominated by its polar functional groups. It is highly soluble in a range of polar aprotic and protic organic solvents, making them suitable choices for synthetic reactions and purification processes like crystallization. Its solubility is markedly lower in less polar and nonpolar solvents. This well-defined solubility behavior, when quantified using a robust protocol like the one detailed herein, provides critical information for chemists and formulation scientists, enabling informed decisions that accelerate the development timeline and reduce late-stage failures.

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of fluorination on alcohol hydrogen-bond donating properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

- Vertex AI Search. (n.d.). Premium Quality this compound | Manufacturer & Supplier.

-

PubChem. (n.d.). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

-

World Health Organization. (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Kovačević, I., Parojčić, J., & Homšek, I. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving API Solubility using API Processing [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC [ing.uc.cl]

reactivity profile of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol with electrophiles

An In-depth Technical Guide: Reactivity Profile of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol with Electrophiles

Executive Summary

This compound is a pivotal intermediate in the synthesis of advanced materials and agrochemicals, notably pyrethroid insecticides. Its unique structure, featuring a highly electron-deficient tetrafluorinated aromatic ring flanked by an electron-donating methoxy group and a reactive benzyl alcohol moiety, presents a complex and nuanced reactivity profile. This guide provides a comprehensive analysis of its interactions with electrophiles, moving beyond theoretical predictions to offer field-proven insights. We will dissect the electronic landscape of the molecule, explain the profound inertness of the aromatic core to classical electrophilic aromatic substitution (EAS), and detail the primary reaction pathways centered on the benzylic alcohol. This document serves as a practical manual, complete with mechanistic explanations, detailed experimental protocols, and predictive models for its synthetic transformations.

Molecular Architecture and Electronic Landscape

The reactivity of any aromatic compound is dictated by the electronic influence of its substituents. In this compound, we observe a fascinating interplay of competing effects.

-

Tetrafluoro-Substitution (-F) : The four fluorine atoms are the dominant electronic feature. Their intense inductive electron-withdrawing effect (-I) massively depletes the π-system of electron density. This effect is only weakly offset by their resonance donation (+M). The net result is a profoundly deactivated aromatic ring, rendering it highly resistant to attack by electrophiles.

-

Methoxy Group (-OCH₃) : The methoxy group is a classical activating group. It exerts a strong electron-donating resonance effect (+M) and a weaker inductive withdrawal (-I).[1][2] In a typical benzene ring, this would strongly favor electrophilic attack at the ortho and para positions.[1][3][4] However, in this molecule, those positions are occupied by fluorine atoms.

-

Benzyl Alcohol Group (-CH₂OH) : This group is weakly deactivating through a mild inductive (-I) effect and has no significant resonance contribution.

The cumulative effect is an aromatic core that is exceptionally electron-poor and therefore a very weak nucleophile. Consequently, classical electrophilic aromatic substitution reactions, which require an electron-rich π-system to attack an electrophile, are energetically unfavorable.[5][6] The molecule's reactivity is thus channeled away from the aromatic ring and towards its functional groups.

Table 1: Analysis of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Influence |

| -F (x4) | Strong (-I) | Weak (+M) | Strongly Deactivating | Ortho-, Para- (but overridden) |

| -OCH₃ | Weak (-I) | Strong (+M) | Activating (effect suppressed) | Ortho-, Para- |

| -CH₂OH | Weak (-I) | None | Weakly Deactivating | Ortho-, Para- |

The Inert Aromatic Core: Resistance to Electrophilic Aromatic Substitution (EAS)

A foundational principle of organic chemistry is the electrophilic substitution on aromatic rings.[6] This reaction proceeds via a cationic intermediate known as the sigma complex or arenium ion, the stability of which is paramount.

Caption: General Mechanism of Electrophilic Aromatic Substitution (EAS).

For this compound, the formation of the sigma complex is highly disfavored. The powerful electron-withdrawing fluorine atoms would severely destabilize the positive charge of the intermediate, creating a prohibitively high activation energy barrier. Furthermore, with no hydrogen atoms on the ring, a typical substitution reaction cannot complete its final deprotonation step. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are not viable pathways under standard conditions. The molecule's synthetic utility lies not in the modification of its aromatic core, but in the transformation of its benzylic alcohol group.

Primary Reactive Center: The Benzylic Alcohol Moiety

The most accessible reaction pathway for this molecule involves leveraging the reactivity of the -CH₂OH group. The benzylic position is primed for reactions that proceed via carbocationic intermediates, as the positive charge can be stabilized, albeit modestly, by the aromatic ring system.

Conversion to Benzylic Halides: Gateway to Nucleophilic Substitution

A cornerstone transformation is the conversion of the benzyl alcohol to a benzyl halide. This is a robust and efficient method to transform the hydroxyl group into an excellent leaving group, thereby opening a gateway for a wide array of nucleophilic substitution reactions. The reaction typically proceeds via an SN1-like mechanism.

Causality Behind Experimental Choices: The process begins with the activation of the hydroxyl group. Using a strong acid like HBr or HCl protonates the oxygen, turning -OH into -OH₂⁺, a superb leaving group. Alternatively, reagents like thionyl chloride (SOCl₂) react with the alcohol to form a chlorosulfite intermediate, which then decomposes to yield the benzyl chloride. The subsequent departure of the leaving group generates a benzylic carbocation. While the fluorine atoms inductively destabilize this cation, the methoxy group provides some resonance stabilization. The final step is the rapid capture of this carbocation by a halide ion.

Experimental Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrafluorobenzyl chloride

This protocol is adapted from analogous transformations of polyfluorinated benzyl alcohols.[7][8]

-

Reactor Setup: To a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (1.0 eq) and a non-polar solvent such as toluene (approx. 4 mL per gram of alcohol).

-

Reagent Addition: While stirring, slowly add concentrated hydrochloric acid (3.0 eq).

-

Reaction: Heat the stirred mixture to 70-80°C and maintain for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic phase.

-

Purification: Wash the organic phase with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Caption: Experimental workflow for benzylic halogenation.

In Situ Activation for Friedel-Crafts Benzylation

While the aromatic ring of the title compound is too deactivated to participate as a nucleophile in a Friedel-Crafts reaction, the benzylic alcohol itself can be transformed into an electrophile to alkylate other, more electron-rich aromatic compounds. Modern deoxofluorination reagents like XtalFluor-E can activate the alcohol in situ under mild conditions, avoiding the need for strong Lewis acids.[9]

Mechanistic Insight: XtalFluor-E reacts with the benzyl alcohol to form an intermediate with a good leaving group. This intermediate then dissociates to form the benzylic carbocation, which is the key electrophile. This electrophile is then readily attacked by a nucleophilic arene (e.g., anisole, p-xylene) to form a new carbon-carbon bond, yielding a diarylmethane product.[9] This strategy elegantly bypasses the inertness of the fluorinated ring and uses the alcohol as a functional handle for constructive chemistry.

Table 2: Predicted Products of Friedel-Crafts Benzylation with Various Arenes

| Arene Nucleophile | Predicted Major Product |

| Anisole | 1-(4-Methoxybenzyl)-4-methoxy-2,3,5,6-tetrafluorobenzene |

| Toluene | 1-(4-Methylbenzyl)-4-methoxy-2,3,5,6-tetrafluorobenzene |

| p-Xylene | 1-(2,5-Dimethylbenzyl)-4-methoxy-2,3,5,6-tetrafluorobenzene |

| Mesitylene | 1-(2,4,6-Trimethylbenzyl)-4-methoxy-2,3,5,6-tetrafluorobenzene |

Conclusion and Synthetic Outlook

The reactivity profile of this compound is a clear demonstration of how heavy polyfluorination fundamentally alters reaction pathways. The expected electrophilic aromatic substitution is effectively blocked by the severe deactivation of the ring. Instead, the molecule's synthetic potential is realized through transformations of the benzylic alcohol group.

Key Takeaways:

-

Aromatic Core: Chemically inert to electrophilic attack under standard conditions.

-

Primary Reactive Site: The benzylic -CH₂OH group is the locus of reactivity.

-

Key Transformations: The alcohol is readily converted to benzylic halides or activated in situ to serve as an electrophile in Friedel-Crafts benzylation reactions.

For drug development professionals and synthetic chemists, this compound should be viewed not as a substrate for ring functionalization, but as a robust, polyfluorinated benzylic building block. Its derivatives, accessed via the chemistry of the alcohol moiety, provide a scaffold to introduce the unique electronic and lipophilic properties of a tetrafluorinated ring into larger, more complex molecular architectures.

References

- Borodkin, G., Zaikin, P., Shakirov, M., & Shubin, V. (2007). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate.

- Shchegoleva, L. N., et al. (Date not available). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. National Institutes of Health.

- Unknown Author. (Date not available). A new synthetic route to polyfluorobenzyl alcohol. ResearchGate.

- Unknown Author. (Date not available). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate.

- Aakash Institute. (Date not available). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute Chemistry.

- Unknown Author. (Date not available). Reactions of alcohol 41b with PCl5 and the synthesis of compound 22b. ResearchGate.

- Unknown Inventor. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.

- Unknown Inventor. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Patsnap.

- Rozatian, N., & Hodgson, D. R. W. (2020). Reactivities of electrophilic N-F fluorinating reagents. Semantic Scholar.

- Penn State Pressbooks. (Date not available). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation.

- Wikipedia. (Date not available). Electrophilic fluorination. Wikipedia.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

- Unknown Author. (Date not available). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.

- Organic Chemistry Tutor. (Date not available). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.

- Banks, R. E. (Date not available). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). ScienceDirect.

- Wikipedia. (Date not available). Electrophilic aromatic directing groups. Wikipedia.

- Unknown Inventor. (Date not available). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. Google Patents.

- ChemicalBook. (Date not available). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.

- Wang, T., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences.

- Carbonnelle, A., et al. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry.

- Wikipedia. (Date not available). Electrophilic aromatic substitution. Wikipedia.

- Gatti, C., et al. (Date not available). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes. PubMed.

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainica Bioorganica Acta.

- Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.

- Unknown Supplier. (Date not available). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (unlabeled) 100 µg/mL in acetonitrile. AccuStandard.

- Sigma-Aldrich. (Date not available). 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol.

- Chongqing Chemdad Co., Ltd. (Date not available). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Benchchem. (Date not available). This compound.

- PubChem. (Date not available). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- PubChem. (Date not available). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube.

- Unknown Inventor. (2004). US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.

- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scirp.org.

- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. ResearchGate.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 8. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.rsc.org [pubs.rsc.org]

electronic effects of tetrafluorobenzyl group in organic reactions

An In-Depth Technical Guide to the Electronic Effects of the 2,3,5,6-Tetrafluorobenzyl Group in Organic Reactions

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated moieties, the 2,3,5,6-tetrafluorobenzyl group presents a unique electronic profile that can be harnessed to fine-tune molecular properties and reaction outcomes. This guide provides a comprehensive analysis of the electronic effects of the tetrafluorobenzyl group, grounded in experimental data and computational insights. We will dissect its powerful inductive effects, explore its impact on reaction mechanisms, and provide practical protocols for its characterization, offering a vital resource for professionals seeking to leverage this versatile functional group in their research and development endeavors.

Introduction: The Rise of Fluorine in Molecular Design

The substitution of hydrogen with fluorine imparts profound changes to a molecule's physical, chemical, and biological properties. The high electronegativity of fluorine (3.98 on the Pauling scale), combined with its relatively small van der Waals radius (1.47 Å), allows for significant electronic modulation with minimal steric penalty.[1] In drug design, this translates to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3] The tetrafluorobenzyl group, featuring a polyfluorinated aromatic ring insulated by a methylene (-CH₂-) linker, is a powerful tool for chemists, offering a distinct set of electronic characteristics compared to other fluorinated and non-fluorinated benzyl analogues. Understanding these electronic effects is paramount to predicting and controlling its influence in organic reactions.

Deconstructing the Electronic Profile of the Tetrafluorobenzyl Group

The electronic influence of any substituent can be dissected into two primary components: the inductive effect and the resonance effect.[4][5]

The Dominant Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction.[6] The four fluorine atoms on the benzene ring are highly electronegative, leading to a strong withdrawal of electron density from the aromatic system through the sigma (σ) bonds. This creates a significant partial positive charge on the ring carbons.

This strong -I effect makes the entire tetrafluorobenzyl group a potent electron-withdrawing moiety. The methylene spacer, however, plays a crucial role by insulating the reaction center from the direct resonance effects of the fluorinated ring, meaning the inductive effect is the primary mode of electronic influence when the group is attached to a reactive center.

Quantifying the Electronic Effect: Hammett and Taft Parameters

The Hammett equation (log(k/k₀) = σρ) is a cornerstone of physical organic chemistry, quantifying the impact of substituents on reaction rates and equilibria.[7] The substituent constant, σ, is a measure of the electronic effect of a substituent. While specific, experimentally derived Hammett constants for the 2,3,5,6-tetrafluorobenzyl group are not readily found in the literature, we can infer its properties. The CH₂ group acts as an insulator, dampening the powerful electron-withdrawing effect of the C₆F₄ ring. Therefore, the σ value for the -CH₂C₆F₄ group would be positive (indicating electron withdrawal) but smaller than that of the directly attached -C₆F₅ group.

To provide a quantitative measure, one would need to determine these values experimentally.

Experimental Protocol: Determination of Hammett Constant (σₚ) for the 2,3,5,6-Tetrafluorobenzyl Group

This protocol outlines the determination of the para-substituent constant (σₚ) by measuring the pKa of 4-(2,3,5,6-tetrafluorobenzyl)benzoic acid and comparing it to benzoic acid.[6][8]

Objective: To experimentally determine the Hammett σₚ constant.

Materials:

-

Benzoic acid

-

4-(2,3,5,6-Tetrafluorobenzyl)benzoic acid (synthesis required)

-

Standardized 0.1 M NaOH solution

-

70:30 Ethanol-water solvent

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret, pipette, beakers

Procedure:

-

Solution Preparation: Prepare 25 mL solutions of both benzoic acid and 4-(2,3,5,6-tetrafluorobenzyl)benzoic acid at a concentration of approximately 0.01 M in the 70:30 ethanol-water solvent.

-

Titration Setup: Place one of the acid solutions on the magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the acid solution with the standardized 0.1 M NaOH solution. Record the pH after each incremental addition of base (e.g., 0.1 or 0.2 mL).

-

Data Collection: Continue the titration well past the equivalence point, recording both volume of titrant added and the corresponding pH.

-

pKa Determination: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pH at the half-equivalence point is equal to the pKa of the acid.[9][10]

-

Hammett Constant Calculation: Use the Henderson-Hasselbalch equation to refine the pKa value and then calculate σₚ using the formula: σₚ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Expected Outcome: The pKa of 4-(2,3,5,6-tetrafluorobenzyl)benzoic acid is expected to be lower than that of benzoic acid, resulting in a positive σₚ value, confirming its electron-withdrawing nature. The pKa of 2,3,5,6-tetrafluorobenzoic acid itself is approximately 1.66, significantly lower than benzoic acid (~4.2), showcasing the powerful effect of the fluorines.[1] The insulating CH₂ group will moderate this effect.

Impact on Reaction Mechanisms and Intermediates

The strong electron-withdrawing nature of the tetrafluorobenzyl group profoundly influences the stability of reaction intermediates, thereby dictating reaction pathways and rates.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The stability of the carbocation intermediate is the rate-determining factor in an Sₙ1 reaction.[11] An electron-withdrawing group, such as the tetrafluorobenzyl group, will strongly destabilize an adjacent carbocation through its inductive effect.

-

Sₙ1 Reactions: Tetrafluorobenzyl halides are extremely poor substrates for Sₙ1 reactions. The powerful -I effect of the C₆F₄ ring makes the formation of a benzylic carbocation energetically prohibitive. Solvolysis reactions that proceed readily for benzyl chloride will be exceptionally slow or non-existent for 2,3,5,6-tetrafluorobenzyl chloride.[12]

-

Sₙ2 Reactions: In contrast, the Sₙ2 mechanism is favored. The electron-withdrawing nature of the tetrafluorobenzyl group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Furthermore, the developing negative charge on the leaving group in the pentavalent transition state is stabilized by the -I effect. While the steric hindrance is comparable to a standard benzyl group, the electronic acceleration makes tetrafluorobenzyl halides excellent substrates for Sₙ2 reactions with a variety of nucleophiles.

| Reaction Type | Substrate | Relative Rate | Dominant Electronic Effect |

| Sₙ1 (Solvolysis) | Benzyl Chloride | Fast | Resonance stabilization of carbocation |

| 2,3,5,6-Tetrafluorobenzyl Chloride | Extremely Slow | Inductive destabilization of carbocation | |

| Sₙ2 (with Nu⁻) | Benzyl Bromide | Moderate | Baseline reactivity |

| 2,3,5,6-Tetrafluorobenzyl Bromide | Fast | Inductive activation of electrophilic carbon |

Table 1: Predicted Relative Reactivity of Benzyl vs. Tetrafluorobenzyl Halides.

Probing Electronic Effects with Spectroscopy

Spectroscopic techniques provide invaluable, direct evidence of the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electron density around a nucleus.

-

¹H and ¹³C NMR: The strong electron-withdrawal by the tetrafluorobenzyl group deshields adjacent protons and carbons. In a study on fluorinated benzyl ethers of methyl-α-D-mannopyranoside, the methylene carbons (Cα) of the tetrafluorobenzyl group were observed at approximately 60 ppm, a significant upfield shift (more shielded) compared to the ~73 ppm of a standard benzyl group.[10] This might seem counterintuitive, but it highlights the complex interplay of effects in polyfluorinated systems. However, the protons on this methylene group are expected to be deshielded (shifted downfield) due to the proximity to the electron-poor ring.

-

¹⁹F NMR: The chemical shifts of the fluorine atoms on the aromatic ring are sensitive probes of the electronic environment. In a tetrafluorobenzyl ether, the ortho-fluorines typically resonate around -140 ppm, while the meta-fluorines appear around -144 ppm.[10] Changes in these shifts upon reaction or complexation can provide insight into electronic perturbations.

Infrared (IR) Spectroscopy

The primary diagnostic signals in the IR spectrum for the tetrafluorobenzyl group are the C-F stretching vibrations. These typically appear as strong, complex bands in the 1400-1000 cm⁻¹ region.[9] The exact positions and intensities of these bands can be influenced by the molecular environment and conformational changes.[12]

Computational Insights into Electronic Structure

Density Functional Theory (DFT) calculations provide a powerful means to visualize and quantify the electronic properties of the tetrafluorobenzyl group.

■ Negative Potential (Electron Rich) ■ Neutral Potential ■ Positive Potential (Electron Poor)

>]; caption [label="A representative MEP map of a tetrafluorobenzyl-containing molecule would show\n a highly electron-poor (blue) aromatic ring and a relatively neutral (green/yellow)\n region around the CH₂ group.", fontsize=10]; } } dot Diagram 3: Representative Molecular Electrostatic Potential (MEP) Map. A calculated MEP map would visually confirm the strong electron-withdrawing nature of the tetrafluorinated ring.

A DFT calculation on a simple molecule like 2,3,5,6-tetrafluorotoluene would reveal:

-

Molecular Electrostatic Potential (MEP): The MEP map would show a region of strong positive potential (blue) over the face of the aromatic ring, indicating its electron-deficient nature and susceptibility to nucleophilic aromatic substitution (under harsh conditions). The fluorine atoms would be surrounded by negative potential (red).[8]

-

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be significantly lowered compared to toluene, reflecting the group's electron-withdrawing character and reduced ability to participate in electrophilic aromatic substitution.

Applications in Drug Discovery and Materials Science

The unique electronic properties of the tetrafluorobenzyl group make it a valuable component in several fields:

-

Medicinal Chemistry: It can be used as a metabolically stable bioisostere for other groups, and its strong -I effect can modulate the pKa of nearby acidic or basic centers, which is crucial for drug absorption and target binding.[1]

-

Protecting Groups: The tetrafluorobenzyl group can serve as a protecting group for alcohols. Its stability to oxidative conditions and lability under specific reductive cleavage conditions offers orthogonality with other protecting groups like the p-methoxybenzyl (PMB) group.[10]

-

Materials Science: The electron-deficient aromatic ring can participate in favorable π-π stacking interactions with electron-rich aromatic systems, a property that can be exploited in the design of organic electronic materials.

Conclusion